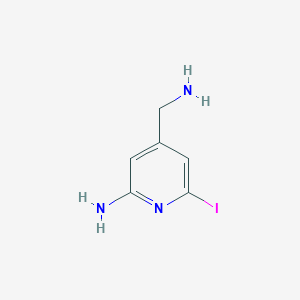

4-(Aminomethyl)-6-iodopyridin-2-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H8IN3 |

|---|---|

Molecular Weight |

249.05 g/mol |

IUPAC Name |

4-(aminomethyl)-6-iodopyridin-2-amine |

InChI |

InChI=1S/C6H8IN3/c7-5-1-4(3-8)2-6(9)10-5/h1-2H,3,8H2,(H2,9,10) |

InChI Key |

PNNZEBLNJFPIKN-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(N=C1N)I)CN |

Origin of Product |

United States |

Chemical Reactivity and Transformation Studies of 4 Aminomethyl 6 Iodopyridin 2 Amine Derivatives

Reactivity at the Aminomethyl Group

The primary aliphatic amine of the aminomethyl group (-CH₂NH₂) is a key site for nucleophilic reactions and derivatization. Its reactivity is largely independent of the aromatic ring's electronics, behaving as a typical primary amine.

Nucleophilic Substitution Reactions

The lone pair of electrons on the nitrogen atom of the aminomethyl group makes it a potent nucleophile. It readily participates in nucleophilic substitution reactions with various electrophilic substrates, such as alkyl halides and acyl halides. In these reactions, the aminomethyl group attacks the electrophilic carbon center, displacing a leaving group and forming a new carbon-nitrogen bond. This reactivity allows for the straightforward extension of the molecule's structure, enabling the introduction of diverse alkyl and acyl groups.

| Reaction Type | Substrate Example | Product Structure | Product Name |

| N-Alkylation | Benzyl bromide | N-Benzyl-1-(2-amino-6-iodopyridin-4-yl)methanamine | |

| N-Acylation | Acetyl chloride | N-((2-amino-6-iodopyridin-4-yl)methyl)acetamide |

Condensation Reactions, including Schiff Base Formation

The primary aminomethyl group undergoes condensation reactions with carbonyl compounds, most notably aldehydes and ketones, to form imines, commonly known as Schiff bases. This reaction typically proceeds via nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to yield the final imine product. The formation of a Schiff base is often reversible and can be catalyzed by either acid or base. This reaction is fundamental in constructing more complex molecular architectures and is widely used in the synthesis of ligands for coordination chemistry and in the development of various bioactive compounds. For instance, condensation with substituted benzaldehydes can introduce additional aromatic rings into the structure.

| Carbonyl Compound | Catalyst | Product Name (Schiff Base) |

| Benzaldehyde | Acetic acid (cat.) | (E)-N-benzylidene-1-(2-amino-6-iodopyridin-4-yl)methanamine |

| 4-Methoxybenzaldehyde | Acetic acid (cat.) | (E)-1-(2-amino-6-iodopyridin-4-yl)-N-(4-methoxybenzylidene)methanamine |

| Acetone | None (or mild acid) | N-((2-amino-6-iodopyridin-4-yl)methyl)propan-2-imine |

Derivatization for Further Functionalization

The aminomethyl group serves as a versatile handle for derivatization, enabling the introduction of a wide array of functional groups to modify the molecule's physicochemical properties. Beyond simple alkylation and acylation, it can react with sulfonyl chlorides to form stable sulfonamides. This derivatization is crucial for creating libraries of compounds for structure-activity relationship (SAR) studies in medicinal chemistry. A structurally related compound, 4-(aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine, has been identified as a potent inhibitor of lysyl oxidase-like 2 (LOXL2), highlighting the importance of modifications at this position for biological activity.

| Reagent | Functional Group Introduced | Product Class |

| Dansyl chloride | Dansyl | Sulfonamide |

| Phenyl isocyanate | Phenylcarbamoyl | Urea |

| Acetic anhydride (B1165640) | Acetyl | Amide |

Reactivity of the Pyridin-2-amine Moiety

The pyridin-2-amine moiety exhibits a complex reactivity profile influenced by the pyridine (B92270) ring nitrogen, the exocyclic amino group at the C2 position, and the other ring substituents.

Electrophilic Aromatic Substitution on the Pyridine Ring

Electrophilic aromatic substitution (SₑAr) on an unsubstituted pyridine ring is generally difficult due to its electron-deficient nature and occurs preferentially at the 3-position. However, in 4-(aminomethyl)-6-iodopyridin-2-amine, the reactivity and regioselectivity are dictated by the combined influence of the substituents.

Activating Groups : The 2-amino group is a powerful activating group and is ortho, para-directing. It strongly directs incoming electrophiles to the 3- and 5-positions. The 4-aminomethyl group is also activating and ortho, para-directing, reinforcing the activation of the 3- and 5-positions.

Deactivating Group : The 6-iodo group is deactivating via its inductive effect but is also ortho, para-directing due to its lone pairs. It directs to the 5-position.

The concerted effect of these groups makes the pyridine ring significantly more susceptible to electrophilic attack than pyridine itself, with the C3 and C5 positions being the most electron-rich and sterically accessible sites. Therefore, reactions like nitration or halogenation are expected to yield a mixture of 3- and 5-substituted products.

| Reaction | Reagents | Major Product(s) |

| Nitration | HNO₃ / H₂SO₄ | 4-(Aminomethyl)-6-iodo-3-nitropyridin-2-amine and 4-(Aminomethyl)-6-iodo-5-nitropyridin-2-amine |

| Bromination | Br₂ / FeBr₃ | 4-(Aminomethyl)-3-bromo-6-iodopyridin-2-amine and 4-(Aminomethyl)-5-bromo-6-iodopyridin-2-amine |

Transformations Involving the Amino Group

The exocyclic amino group at the C2 position behaves similarly to an aniline (B41778) amine, though its reactivity is modulated by the adjacent ring nitrogen. It can be readily acylated, alkylated, or used as a directing group for further transformations. For example, acylation with acid chlorides or anhydrides proceeds readily to form the corresponding amides. This transformation can serve as a protective strategy or to modulate the electronic properties of the pyridine ring. The 2-amino group is also a key participant in cyclization reactions, where it can act as a binucleophile to form fused heterocyclic systems, such as imidazo[1,2-a]pyridines, upon reaction with appropriate bifunctional electrophiles.

| Reaction Type | Reagent | Product Type |

| Acylation | Benzoyl chloride | 2-(Benzamido)pyridine derivative |

| Diazotization | NaNO₂ / HCl (aq.) | Pyridin-2-yldiazonium salt (often unstable) |

| Cyclocondensation | α-Haloketone | Imidazo[1,2-a]pyridine derivative |

Cyclocondensation Reactions to Form Fused Heterocycles (e.g., imidazo[1,5-a]pyridines, pyrido[1,2-a]pyrimidines)

The bifunctional nature of this compound, containing both a primary amine on the pyridine ring and an aminomethyl side chain, makes it an ideal precursor for cyclocondensation reactions to construct fused bicyclic systems. These reactions typically involve the reaction of the two nitrogen nucleophiles with a suitable electrophilic partner containing two reactive centers or a single C1 or C2 synthon.

Imidazo[1,5-a]pyridines: The synthesis of the imidazo[1,5-a]pyridine (B1214698) core can be achieved from 2-(aminomethyl)pyridine precursors. One established method involves the cyclization of 2-picolylamines with nitroalkanes that are electrophilically activated in a medium of polyphosphoric acid (PPA), often in the presence of phosphorous acid. nih.govresearchgate.net This reaction proceeds through the formation of an electrophilic nitronate species in situ, which then reacts with the aminomethyl group, followed by cyclization and aromatization. While this reaction requires relatively harsh conditions, it provides a direct route to the imidazo[1,5-a]pyridine scaffold. nih.gov Other synthetic approaches utilize reagents like carboxylic acids, acyl chlorides, or aldehydes as the electrophilic component to construct the five-membered imidazole (B134444) ring. researchgate.net For the title compound, this transformation would involve the participation of the exocyclic aminomethyl group and the pyridine ring nitrogen.

Pyrido[1,2-a]pyrimidines: The 2-aminopyridine (B139424) moiety within the parent structure is a key functional group for the synthesis of pyrido[1,2-a]pyrimidines. These fused heterocycles are commonly prepared by the reaction of 2-aminopyridines with 1,3-dielectrophiles such as β-ketoesters, malonic esters, or α,β-unsaturated carbonyl compounds. nih.govosi.lv For instance, the reaction with ethoxymethyleneisopropylidenemalonate can yield substituted 4-oxo-4H-pyrido[1,2-a]pyrimidines. osi.lv These reactions lead to the formation of a new six-membered pyrimidine (B1678525) ring fused to the original pyridine core. A variety of substituted pyrido[1,2-a]pyrimidines have been synthesized for evaluation as potential therapeutic agents, highlighting the importance of this heterocyclic system. nih.govnih.gov

Table 1: Representative Cyclocondensation Reactions for Fused Heterocycle Synthesis This table illustrates general reaction types applicable to the this compound scaffold based on known chemistry of its core structures.

| Fused Heterocycle | Precursor Moiety | Typical Reagents | General Conditions |

|---|---|---|---|

| Imidazo[1,5-a]pyridine | 2-(Aminomethyl)pyridine | Nitroalkanes, Carboxylic acids, Aldehydes | Polyphosphoric acid (PPA), high temperature nih.govresearchgate.net |

| Pyrido[1,2-a]pyrimidine | 2-Aminopyridine | β-Diketones, β-Ketoesters, Malonates | Acid or base catalysis, thermal conditions nih.govosi.lv |

Transformations Involving the C6-Iodo Substituent

The carbon-iodine bond at the C6 position of the pyridine ring is a key site for synthetic elaboration. Aryl iodides are highly valued substrates in transition-metal catalysis due to their high reactivity in oxidative addition steps, which is often the rate-limiting step in catalytic cycles. This reactivity allows for the introduction of a wide variety of substituents through cross-coupling reactions.

Transition-Metal Catalyzed Cross-Coupling Reactions

Transition-metal catalysis, particularly with palladium, has become an indispensable tool for forming carbon-carbon and carbon-heteroatom bonds. The C6-iodo group of this compound serves as an excellent electrophilic partner in these transformations.

Palladium-catalyzed aminocarbonylation is a powerful method for the synthesis of amides from aryl halides, carbon monoxide (CO), and an amine. nih.gov This reaction introduces a carboxamide functional group, which is a prevalent feature in many biologically active molecules. The reaction outcome can be highly dependent on the conditions employed. For instance, studies on the aminocarbonylation of 6-iodoquinoline, a related heterocyclic system, have shown that high pressures of carbon monoxide (e.g., 40 bar) in the presence of a Pd(OAc)₂/PPh₃ catalyst system can lead to the formation of 2-ketocarboxamides as major products. nih.govresearchgate.net Conversely, employing a bidentate ligand such as XantPhos under atmospheric pressure can selectively yield the monocarbonylated carboxamide derivatives in high yields. nih.govresearchgate.net The choice of base and solvent also plays a critical role in controlling the selectivity between mono- and double-carbonylation products. nih.govacs.org

Table 2: Conditions for Palladium-Catalyzed Aminocarbonylation of Aryl Iodides This table summarizes typical conditions and outcomes based on literature for related iodo-heterocycles.

| Product Type | Catalyst/Ligand | CO Pressure | Amine Nucleophile | Typical Yield | Reference |

|---|---|---|---|---|---|

| Carboxamide | Pd(OAc)₂ / XantPhos | 1 bar | Various primary/secondary amines | Up to 98% | nih.govresearchgate.net |

| α-Ketoamide | Pd(OAc)₂ / 2 PPh₃ | 40 bar | Various primary/secondary amines | Up to 63% | nih.govresearchgate.net |

| Amide Alcohol | Pd(OAc)₂ / TPP | 1 bar | Aminoethanol (with Cs₂CO₃) | Good | nih.govacs.org |

The Suzuki-Miyaura reaction is one of the most widely used cross-coupling methods for the formation of C(sp²)–C(sp²) bonds, coupling an organoboron reagent with an organic halide. beilstein-journals.org The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of boronic acids. beilstein-journals.orgmdpi.com For a substrate like this compound, the C6-iodo position would readily couple with various aryl and heteroaryl boronic acids. Typical catalyst systems involve a palladium(0) source, such as Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand, and a base like K₂CO₃, K₃PO₄, or Cs₂CO₃ in a solvent mixture often containing water. beilstein-journals.orgmdpi.com This reaction would allow for the synthesis of a diverse library of 6-aryl-4-(aminomethyl)pyridin-2-amine derivatives. The electronic properties of the boronic acid can influence the reaction efficiency, with electron-rich partners often giving good yields. mdpi.com

Table 3: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Iodides

| Catalyst | Ligand | Base | Solvent | Coupling Partner | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ (5 mol%) | - | K₃PO₄ | 1,4-Dioxane/H₂O | Aryl/heteroaryl boronic acids | mdpi.com |

| Pd(OAc)₂ (3 mol%) | XPhos (6 mol%) | Cs₂CO₃ | THF/H₂O | Potassium aminomethyltrifluoroborates | nih.govnih.gov |

| 4-AAP–Pd(II) complex | - | K₂CO₃ | Ethanol | Phenylboronic acids | beilstein-journals.org |

The Sonogashira coupling reaction facilitates the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne. nih.gov This reaction is fundamental for synthesizing aryl alkynes, which are important intermediates in organic synthesis and building blocks for materials science and pharmaceuticals. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst (e.g., CuI) and a base, commonly an amine like triethylamine (B128534) or diisopropylamine. soton.ac.ukscirp.org The high reactivity of the C-I bond in the title compound makes it an excellent substrate for this transformation. Copper-free conditions have also been developed to avoid the undesirable homocoupling of the alkyne partner. nih.gov A wide array of functional groups on the terminal alkyne are tolerated, enabling the synthesis of diverse 6-alkynyl-4-(aminomethyl)pyridin-2-amine derivatives. scirp.orgresearchgate.net

Table 4: Representative Conditions for Sonogashira Coupling of Aryl Halides

| Catalyst | Co-catalyst | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | CuI | Et₃N | THF | Room Temp. - Reflux | soton.ac.uk |

| Pd(CF₃COO)₂ / PPh₃ | CuI | - | DMF | 100 °C | scirp.org |

| [DTBNpP]Pd(crotyl)Cl | None (Copper-free) | TMP | DMSO | Room Temp. | nih.gov |

The Kumada-Tamao-Corriu (or simply Kumada) coupling is a cross-coupling reaction that forms carbon-carbon bonds by reacting an organic halide with a Grignard (organomagnesium) reagent. researchgate.netrsc.org The reaction is typically catalyzed by nickel or palladium complexes. This method is particularly useful for introducing alkyl or aryl groups. A significant challenge when using substrates with acidic protons, such as the two amine groups in this compound, is that the highly basic Grignard reagent can deprotonate the amine groups. nih.gov This requires the use of excess Grignard reagent to act as both a nucleophile and a base. Despite this, successful couplings of unprotected bromo- and iodoanilines with alkyl Grignard reagents have been reported using specific palladium/phosphine ligand systems. researchgate.netnih.gov The choice of ligand is crucial to promote the desired C-C bond formation and suppress side reactions like β-hydride elimination. nih.gov This reaction provides a direct route to couple alkyl groups at the C6-position, a transformation that can be challenging with other cross-coupling methods.

Table 5: Catalyst Systems for Kumada-Tamao-Corriu Coupling of Aryl Halides

| Catalyst | Ligand | Grignard Reagent | Substrate Scope | Reference |

|---|---|---|---|---|

| Palladium source | Buchwald-type phosphine | Alkyl-MgBr | Unprotected iodo- and bromoanilines | researchgate.netnih.gov |

| Nickel(II) complexes | Organophosphorus ligands | Aryl/Alkyl-MgX | Aryl halides, Chloroheteroarenes | researchgate.netresearchgate.net |

Negishi Coupling

The Negishi cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, pairing an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.org For derivatives of this compound, the carbon-iodine bond at the 6-position is the reactive site for this transformation, allowing for the introduction of various alkyl, vinyl, aryl, and heteroaryl substituents.

Detailed research findings indicate that the success of the Negishi coupling for substrates of this type is highly dependent on the choice of catalyst, ligands, and reaction conditions. nih.govcommonorganicchemistry.com The presence of the free amino groups on the pyridine ring can influence the catalytic cycle, potentially through coordination with the palladium center. Therefore, optimization of the ligand is often crucial. Bulky, electron-rich phosphine ligands, such as SPhos or RuPhos, have been shown to be effective in promoting the coupling of challenging heterocyclic substrates by facilitating the key steps of oxidative addition and reductive elimination. nih.govresearchgate.net

The general reaction scheme involves the initial formation of an organozinc reagent (R-ZnX), which is then coupled with the iodopyridine derivative. The reaction is typically carried out in an inert atmosphere using solvents like THF or DMF.

General Reaction:

Ar-I + R-ZnX → Ar-R + ZnXI (in the presence of a Pd catalyst)

The table below summarizes representative conditions and outcomes for Negishi coupling reactions involving iodopyridine substrates, which serve as a model for the reactivity of this compound derivatives.

Table 1: Representative Conditions for Negishi Coupling of Iodo-heterocycles

| Entry | Organozinc Reagent (R-ZnX) | Palladium Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylzinc chloride | Pd₂(dba)₃ | SPhos | THF | 70 | 85-95 |

| 2 | 3-Thienylzinc chloride | Pd(PPh₃)₄ | PPh₃ | DMF | 80 | 75-90 |

| 3 | n-Butylzinc bromide | PdCl₂(dppf) | dppf | THF | 65 | 70-85 |

| 4 | (CH₂CH₂)CO₂Et-ZnI | Pd₂(dba)₃ | RuPhos | Dioxane | 100 | 65-80 |

Metal-Halogen Exchange Reactions (e.g., Mn–I exchange)

Metal-halogen exchange is a fundamental reaction in organometallic chemistry used to convert an organic halide into a nucleophilic organometallic species. While lithium-halogen and magnesium-halogen exchanges are most common, the use of other metals, such as manganese, is also explored.

The direct exchange of an iodine atom with manganese (Mn–I exchange) to form an organomanganese reagent directly from an aryl iodide and a manganese source is not a conventional or widely reported method. nih.govsemanticscholar.org The direct insertion of manganese metal into carbon-halogen bonds typically requires highly activated manganese (e.g., Rieke manganese) or mechanochemical activation, and is often inefficient for less reactive aryl iodides. nih.govsemanticscholar.org

The more prevalent method for preparing organomanganese reagents involves a two-step process:

Initial Metal-Halogen Exchange: The aryl iodide is first converted into a more reactive organometallic intermediate, typically an organolithium or organomagnesium (Grignard) reagent, via a standard lithium-halogen or magnesium-halogen exchange.

Transmetalation: The resulting organolithium or Grignard reagent is then treated with a manganese(II) salt, such as MnCl₂ or MnI₂, to generate the desired organomanganese reagent. wikipedia.org

Reaction Sequence:

Ar-I + R-Li → Ar-Li + R-I

Ar-Li + MnX₂ → Ar-MnX + LiX

These organomanganese reagents are valued for their unique reactivity profile; they are generally more reactive than organozincs but less reactive and more chemoselective than organolithiums or Grignard reagents. slideshare.net They can participate in a variety of subsequent reactions, including acylation to form ketones and palladium-catalyzed cross-coupling. researchgate.net

The presence of acidic protons on the amino and aminomethyl groups of this compound presents a significant challenge for this method, as the organolithium or Grignard reagents used in the initial exchange step can act as bases, leading to deprotonation rather than the desired halogen exchange. This chemoselectivity issue is discussed further in section 3.4.

Radical Reactions Involving the Carbon-Iodine Bond

The carbon-iodine bond is relatively weak and susceptible to homolytic cleavage, making iodoarenes excellent precursors for aryl radicals. Modern synthetic methods, particularly those employing visible-light photoredox catalysis, have provided mild and efficient pathways to generate these reactive intermediates from aryl iodides.

In the context of this compound derivatives, the C-I bond can be cleaved to generate a pyridyl radical. This process is typically initiated by a photocatalyst (e.g., an iridium or ruthenium complex) that, upon excitation with visible light, engages in a single-electron transfer (SET) with the aryl iodide. semanticscholar.org This generates a radical anion, which rapidly fragments to release an iodide anion and the desired aryl radical.

Proposed Mechanism:

Excitation: Photocatalyst (PC) + hν → PC*

SET: PC* + Ar-I → PC⁺ + [Ar-I]˙⁻

Fragmentation: [Ar-I]˙⁻ → Ar˙ + I⁻

The generated pyridyl radical can then be trapped by a variety of radical acceptors to form new bonds. The amino groups present in the molecule can play a role in the catalytic cycle, for instance, by acting as a sacrificial electron donor to regenerate the ground state of the photocatalyst. slideshare.netnih.gov This approach enables a range of transformations that are complementary to traditional two-electron, polar reaction pathways.

Table 2: Potential Radical Transformations of the Pyridyl Radical

| Reaction Type | Radical Acceptor | Potential Product |

| C-H Arylation | Electron-rich arene/heteroarene | Biaryl derivative |

| Vinylation | Alkene | Styrenyl-type derivative |

| C-N Coupling | Amine derivative | Aminated pyridine |

| C-P Coupling | Phosphite | Aryl phosphonate |

Multi-functional Reactivity and Chemoselectivity Challenges

The presence of multiple reactive sites within the this compound scaffold—namely the C-I bond, the C2-amino group, and the C4-aminomethyl group—gives rise to significant challenges in achieving chemoselectivity. The desired transformation at one site must proceed without unwanted side reactions at the others.

Key Chemoselectivity Challenges:

Acidity of N-H Protons: The primary amine and the aminomethyl group both possess acidic protons. In reactions involving strong bases or highly nucleophilic organometallic reagents (such as organolithiums or Grignards used for metal-halogen exchange), deprotonation can compete with or dominate the intended reaction at the C-I bond. This necessitates the use of protecting groups for the amines or carefully controlled, low-temperature conditions.

Nucleophilicity and Coordinating Ability of Amino Groups: The lone pairs on the nitrogen atoms make the amino groups nucleophilic and capable of coordinating to metal centers. In palladium-catalyzed reactions like Negishi coupling, this coordination can influence the catalyst's activity and selectivity. researchgate.net The C2-amino group, being ortho to the pyridine nitrogen, can form a stable chelate with a metal catalyst, which could either facilitate or hinder the oxidative addition step at the C6-iodine position.

Site Selectivity in Cross-Coupling: While the C-I bond is significantly more reactive than C-H or C-N bonds in oxidative addition, the electronic properties of the substituted pyridine ring can influence reaction rates. The interplay between the electron-donating amino groups and the electron-withdrawing pyridine nitrogen dictates the electron density at each position, affecting the ease of oxidative addition.

Careful selection of reagents, catalysts, and reaction conditions is paramount to navigate these challenges. For instance, milder organometallic reagents (like organozincs) are preferred over organolithiums to avoid deprotonation issues. In catalytic reactions, the choice of ligand is critical to modulate the reactivity of the metal center and steer the reaction towards the desired outcome, minimizing undesired interactions with the ancillary functional groups.

Spectroscopic and Advanced Characterization Techniques for Structural Elucidation of 4 Aminomethyl 6 Iodopyridin 2 Amine Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of organic molecules. For analogs of 4-(Aminomethyl)-6-iodopyridin-2-amine, ¹H and ¹³C NMR spectra provide critical information on the chemical environment of each proton and carbon atom.

In a typical ¹H NMR spectrum, the chemical shifts (δ) of the protons are influenced by the electronic effects of the substituents on the pyridine (B92270) ring. The electron-donating amino groups (-NH₂) and the aminomethyl group (-CH₂NH₂) will shield nearby protons, causing them to appear at a lower chemical shift (upfield), while the electronegative iodine atom will have a deshielding effect. The two aromatic protons on the pyridine ring would likely appear as distinct singlets, given their separation. The methylene (B1212753) (-CH₂) and amine (-NH₂) protons of the aminomethyl group and the protons of the 2-amino group would also produce characteristic signals.

¹³C NMR spectroscopy provides information on the carbon skeleton. The chemical shifts of the pyridine ring carbons are diagnostic of the substitution pattern. Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning proton and carbon signals and confirming the connectivity of the molecule. For instance, an HMBC experiment would show correlations between the methylene protons and the C4 and C5 carbons of the pyridine ring, confirming the position of the aminomethyl substituent.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| 2-NH₂ | 4.5 - 5.5 (broad s) | - |

| C2 | - | 158 - 162 |

| H3 / C3 | 6.2 - 6.4 (s) | 108 - 112 |

| C4 | - | 150 - 154 |

| H5 / C5 | 6.8 - 7.0 (s) | 115 - 120 |

| C6 | - | 85 - 90 |

| 4-CH₂NH₂ (CH₂) | 3.8 - 4.0 (s) | 45 - 50 |

| 4-CH₂NH₂ (NH₂) | 1.5 - 2.5 (broad s) | - |

Note: Predicted values are based on general principles for substituted pyridines and may vary depending on the solvent and specific analog.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. For this compound (C₅H₇IN₄), the exact mass would be calculated and compared to the experimentally observed value.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. wikipedia.org In electron ionization (EI) or tandem mass spectrometry (MS/MS) experiments, the molecular ion will break apart in a predictable manner. nih.gov Due to the relatively weak carbon-iodine bond, a prominent fragment corresponding to the loss of an iodine radical (M-127) is expected. docbrown.info Other characteristic fragmentation pathways would include the cleavage of the aminomethyl group and subsequent fragmentations of the pyridine ring. sapub.orglibretexts.org

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Description |

| 250 | [C₅H₇IN₄]⁺ | Molecular Ion (M⁺) |

| 123 | [M - I]⁺ | Loss of iodine atom |

| 220 | [M - CH₂NH₂]⁺ | Loss of aminomethyl radical |

| 127 | [I]⁺ | Iodine cation |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands for the amine and aromatic functionalities. researchgate.net

The N-H stretching vibrations of the primary amino groups (-NH₂) are expected to appear as distinct bands in the region of 3300-3500 cm⁻¹. tsijournals.com The -NH₂ scissoring (bending) vibration typically appears around 1600-1650 cm⁻¹. tsijournals.comnih.gov Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the pyridine ring will produce a series of bands in the 1400-1600 cm⁻¹ region. The C-N stretching vibration would be found in the 1260-1330 cm⁻¹ range. tsijournals.com

Table 3: Characteristic IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 3500 | N-H Stretch | Primary Amine (-NH₂) |

| 3000 - 3100 | C-H Stretch | Aromatic C-H |

| 1600 - 1650 | N-H Bend (Scissoring) | Primary Amine (-NH₂) |

| 1400 - 1600 | C=C and C=N Stretch | Pyridine Ring |

| 1260 - 1330 | C-N Stretch | Aromatic Amine |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic systems like pyridine exhibit characteristic absorptions corresponding to π → π* and n → π* transitions. libretexts.orgacs.org The spectrum of pyridine itself shows absorption maxima around 202 nm and 254 nm. sielc.com

For this compound, the amino and aminomethyl substituents act as auxochromes, which can shift the absorption maxima to longer wavelengths (a bathochromic or red shift) and increase the absorption intensity. researchgate.net The presence of these electron-donating groups conjugated with the pyridine π-system alters the energy levels of the molecular orbitals. The interaction of the lone pair of electrons on the nitrogen atoms with the ring can be observed, and the specific λₘₐₓ values can be sensitive to the solvent polarity. rsc.org

Table 4: Expected UV-Vis Absorption Data

| Wavelength Range (λₘₐₓ, nm) | Electronic Transition | Chromophore |

| 260 - 290 | π → π | Substituted Pyridine Ring |

| 320 - 380 | n → π | Substituted Pyridine Ring |

X-ray Crystallography for Solid-State Structural Analysis

Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline solid. nih.gov If a suitable single crystal of an analog can be grown, this technique can provide precise measurements of bond lengths, bond angles, and torsion angles. It offers an unambiguous confirmation of the molecular connectivity and stereochemistry. researchgate.net Furthermore, X-ray analysis reveals details about the packing of molecules in the crystal lattice and identifies intermolecular interactions, such as hydrogen bonding between the amino groups of one molecule and the pyridine nitrogen of a neighboring molecule.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a pure sample. The experimentally determined percentages are compared to the calculated theoretical values based on the proposed molecular formula. This comparison serves as a crucial check for purity and confirms that the empirical formula is consistent with the proposed structure. mdpi.com

Table 5: Calculated Elemental Composition for this compound (C₅H₇IN₄)

| Element | Atomic Mass | Moles | Mass in Compound | Percentage |

| Carbon (C) | 12.01 | 5 | 60.05 | 24.03% |

| Hydrogen (H) | 1.01 | 7 | 7.07 | 2.83% |

| Iodine (I) | 126.90 | 1 | 126.90 | 50.77% |

| Nitrogen (N) | 14.01 | 4 | 56.04 | 22.42% |

Advanced Spectroscopic Methods (e.g., Raman, Fluorescence)

In addition to the core spectroscopic techniques, other advanced methods can provide further structural insights.

Raman Spectroscopy : This technique is complementary to IR spectroscopy and measures inelastic scattering of light. Pyridine and its derivatives are known to be strong Raman scatterers. researchgate.net Characteristic vibrations, such as the ring breathing modes, provide a unique fingerprint for the molecule. researchgate.netmdpi.com Raman spectroscopy is particularly useful for studying vibrations that are weak or inactive in the IR spectrum. acs.org

Fluorescence Spectroscopy : Many substituted aminopyridines exhibit fluorescence. nih.govsciforum.net Upon excitation with UV light, the molecule can emit light at a longer wavelength. The resulting emission spectrum is characteristic of the molecule's electronic structure. researchgate.net Parameters such as the fluorescence quantum yield and lifetime can be measured to further characterize the photophysical properties of the compound and its analogs. edinst.com

Theoretical and Computational Investigations of 4 Aminomethyl 6 Iodopyridin 2 Amine Scaffolds

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in providing a molecular-level understanding of the structure and reactivity of chemical compounds. For 4-(aminomethyl)-6-iodopyridin-2-amine, these methods can elucidate the influence of the iodo, amino, and aminomethyl substituents on the pyridine (B92270) ring.

Reaction Mechanism Elucidation through Computational Studies

Computational chemistry is a valuable tool for elucidating reaction mechanisms by mapping the potential energy surface of a reaction. This involves locating the transition state structures that connect reactants and products and calculating the activation energies. While a specific reaction mechanism for the synthesis of this compound has not been computationally studied in the available literature, DFT methods could be applied to investigate plausible synthetic routes. For example, the mechanism of iodination of the pyridine ring or the introduction of the aminomethyl group could be explored.

Furthermore, computational studies can be used to predict the reactivity of this compound in various chemical transformations. For instance, the susceptibility of different sites to nucleophilic or electrophilic attack can be predicted by analyzing the MEP map and Fukui functions.

Studies on Non-Covalent Interactions, including Halogen Bonding

Non-covalent interactions play a critical role in determining the supramolecular chemistry and biological activity of molecules. nih.gov For this compound, the presence of an iodine atom makes halogen bonding a particularly important non-covalent interaction to consider.

A halogen bond is an attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a lone pair on a nitrogen or oxygen atom. acs.orgnih.gov The strength of the halogen bond depends on the polarizability of the halogen atom (I > Br > Cl > F) and the electron-withdrawing nature of the group to which it is attached. nih.gov In this compound, the iodine atom is attached to an electron-deficient pyridine ring, which is expected to enhance the positive electrostatic potential of its σ-hole, making it a potent halogen bond donor.

Computational studies can quantify the strength and directionality of halogen bonds. High-level ab initio methods like MP2 and CCSD(T) can provide accurate interaction energies. acs.org The Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density topology and identify bond critical points characteristic of halogen bonding. mdpi.com NBO analysis can also reveal the charge transfer component of the halogen bond. These computational investigations are crucial for understanding how this compound might interact with biological targets or self-assemble in the solid state.

Table 4: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

Coordination Chemistry of 4 Aminomethyl 6 Iodopyridin 2 Amine As a Ligand System

Ligand Design Principles and Chelation Modes

The design of ligands is a fundamental aspect of modern coordination chemistry, enabling the synthesis of metal complexes with specific geometries, reactivities, and physical properties. The structure of 4-(aminomethyl)-6-iodopyridin-2-amine incorporates several key features that define its behavior as a ligand.

The this compound ligand possesses two primary nitrogen donor atoms: the endocyclic pyridine (B92270) nitrogen and the exocyclic nitrogen of the aminomethyl group. This arrangement allows the molecule to function as a bidentate N,N'-donor ligand, coordinating to a single metal center through both nitrogen atoms to form a stable six-membered chelate ring. The formation of such chelates is entropically favored and results in thermodynamically stable metal complexes.

The iodine atom at the 6-position of the pyridine ring exerts a significant influence on the ligand's properties through both electronic and steric effects.

Electronic Effects : Iodine is an electron-withdrawing group, which reduces the electron density on the pyridine ring and decreases the basicity of the pyridine nitrogen. This modulation of the ligand's electronic properties can be used to fine-tune the characteristics of the resulting metal complex. For instance, substitution on a pyridine ring provides a direct method for regulating the electronic properties of the metal center, which can impact the redox potentials and catalytic activity of the complex. nih.gov A decrease in ligand basicity may lead to a weaker M-N bond but can also stabilize lower oxidation states of the metal center.

Steric Effects : The bulky iodine atom introduces steric hindrance around the coordination sphere. This can influence the geometry of the metal complex, favoring specific coordination numbers or geometries that accommodate the substituent's size. It may also limit the number of ligands that can coordinate to a metal center.

Intermolecular Interactions : The iodine substituent can participate in non-covalent interactions, such as halogen bonding. In the solid state, these interactions can play a crucial role in the formation of supramolecular structures and crystal packing. researchgate.net

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt precursor in an appropriate solvent. The reaction conditions, such as temperature, solvent, and stoichiometry, can be adjusted to control the final product. Characterization of the resulting complexes is achieved through a combination of spectroscopic and analytical techniques, including FT-IR, UV-Vis, NMR spectroscopy, mass spectrometry, elemental analysis, and single-crystal X-ray diffraction.

Aminopyridine-based ligands have been used to synthesize a wide array of transition metal complexes, and this compound is expected to form stable complexes with numerous transition metals.

Ruthenium and Osmium : Ligands based on 2-(aminomethyl)pyridine, a close structural analogue, form highly active and productive Ruthenium (Ru) and Osmium (Os) catalysts for various organic transformations, including hydrogenation and dehydrogenation reactions. researchgate.net It is anticipated that this compound would form similar catalytically active Ru(II) and Os(II) complexes.

Nickel : Nickel(II) readily forms complexes with aminopyridine ligands. For example, a distorted tetrahedral complex, (C₅H₇N₂)[NiCl₃(C₅H₆N₂)], has been characterized, demonstrating the strong coordination of the pyridine nitrogen to the Ni(II) center. researchgate.net

Copper : Copper(II) complexes with pyridine-containing ligands are extensively studied. The coordination geometry is often square planar or distorted octahedral, depending on the co-ligands present.

Iridium : Iridium(III), a d⁶ metal ion, forms kinetically stable and often luminescent complexes. mdpi.com Pyridyl-amine ligands have been systematically investigated for the synthesis of Ir(III) complexes, which have shown potential as anticancer agents. nih.gov The steric and electronic properties imparted by the iodo-substituent could be used to tune the biological activity and photophysical properties of such iridium complexes.

| Metal | Example Complex with Analogous Ligand | Typical Geometry | Reference |

|---|---|---|---|

| Ruthenium(II) | cis-RuCl₂(ampy)(diphosphine) | Octahedral | researchgate.net |

| Iron(II) | [ApHFeI₂(thf)] (ApH = bulky 2-aminopyridine) | Distorted Tetrahedral | mdpi.com |

| Nickel(II) | (C₅H₇N₂)[NiCl₃(C₅H₆N₂)] | Distorted Tetrahedral | researchgate.net |

| Iridium(III) | [Ir(ppy)₂(pyridyl-amine)]⁺ (ppy = phenylpyridine) | Octahedral | nih.gov |

The coordination chemistry of aminopyridine ligands with main group and lanthanide elements is less explored compared to transition metals. However, the hard nitrogen donor atoms of this compound make it a suitable candidate for binding to these hard metal ions. Lanthanide complexes, in particular, are of interest for their unique photoluminescent properties, and the aminopyridine scaffold could serve as an "antenna" ligand to sensitize lanthanide emission. Reports on tin(IV) iodide complexes with pyridine-based ligands suggest that stable compounds with main group elements are readily accessible. researchgate.net

Electronic Structure and Spectroscopic Properties of Metal Complexes

The coordination of this compound to a metal center induces significant changes in the electronic structure and spectroscopic properties of both the ligand and the metal.

Vibrational Spectroscopy (FT-IR) : In the FT-IR spectrum, coordination to a metal center is typically evidenced by shifts in the vibrational frequencies of the ligand. The C=N stretching frequency of the pyridine ring and the N-H stretching and bending frequencies of the amino groups are expected to shift upon complexation, providing direct evidence of the involvement of these groups in metal binding.

Electronic Absorption Spectroscopy (UV-Vis) : The UV-Vis spectra of the metal complexes are generally composed of ligand-centered (π→π*) transitions, metal-centered (d-d) transitions, and ligand-to-metal or metal-to-ligand charge-transfer (LMCT/MLCT) bands. The energies of these transitions are sensitive to the nature of the metal, its oxidation state, and the coordination environment. The electron-withdrawing iodo-substituent is expected to influence the energy of these charge-transfer bands. ias.ac.in

Electronic Structure : The electronic properties of the complexes are heavily influenced by the substituents on the ligand. Studies on related systems have shown that electron-withdrawing groups on the pyridine ring can lead to more positive redox potentials for the metal center (e.g., the Fe(III)/Fe(II) couple). nih.gov Furthermore, in complexes containing heavy atoms like iodine, the highest occupied molecular orbitals (HOMOs) can have significant localization on the iodine p-orbitals, which can impact the electronic transitions and photochemical properties of the complex. researchgate.net

| Spectroscopic Technique | Observed Feature | Interpretation |

|---|---|---|

| FT-IR | Shift in ν(C=N) and ν(N-H) bands | Confirmation of coordination through pyridine and aminomethyl nitrogen atoms. |

| UV-Vis | Appearance of new absorption bands (d-d, MLCT, LMCT) | Characterization of the electronic structure of the coordination compound. |

| NMR | Shift in proton and carbon signals of the pyridine ring and aminomethyl group | Elucidation of the complex structure in solution. |

| Cyclic Voltammetry | Reversible or irreversible redox waves | Determination of the metal center's redox potentials, influenced by the iodo-substituent. |

Catalytic Applications of Metal Complexes Derived from this compound Ligands

Hydrogenation and Transfer Hydrogenation of Carbonyl Compounds

The reduction of carbonyl compounds to alcohols is a fundamental transformation in organic synthesis. While ruthenium complexes with other aminomethylpyridine-based ligands have been shown to be active catalysts for transfer hydrogenation of ketones, specific data on the performance of complexes derived from this compound in these reactions has not been reported. Future research could explore the synthesis of, for example, ruthenium(II) complexes with this ligand and evaluate their efficacy in the hydrogenation and transfer hydrogenation of a range of ketone and aldehyde substrates. Key parameters to investigate would include catalyst loading, reaction temperature, and the nature of the hydrogen source.

Dehydrogenation and Alkylation

Catalytic dehydrogenation offers an atom-economical route to unsaturated compounds, while alkylation reactions are crucial for C-C bond formation. There is a lack of specific studies on the use of this compound metal complexes for dehydrogenation and alkylation reactions. Research in this area could involve the preparation of complexes with metals known to be active in dehydrogenation, such as iridium or ruthenium, and their subsequent testing in reactions like the dehydrogenation of alcohols or the alkylation of amines with alcohols.

Cross-Coupling Catalysis

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The electronic properties of ligands play a critical role in the efficiency of these catalytic systems. While palladium- and rhodium-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines have been reported, there is no specific information available for cross-coupling reactions utilizing metal complexes of this compound. researchgate.netnih.gov The electron-withdrawing nature of the iodine atom in the title ligand could potentially influence the reactivity of a coordinated metal center in oxidative addition and reductive elimination steps, key processes in many cross-coupling cycles.

Spin State Transitions and Ligand Field Effects in Metal Complexes

The study of spin state transitions, or spin crossover (SCO), in transition metal complexes is a fascinating area of coordination chemistry with potential applications in molecular switches and data storage. nih.govrsc.org The ligand field strength is a critical parameter that determines whether a complex will exhibit SCO behavior. This is particularly common in iron(II) complexes. mdpi.com

There are currently no published studies on spin state transitions or detailed ligand field effects for metal complexes of this compound. The electronic and steric properties of this ligand, particularly the combination of the amino, aminomethyl, and iodo substituents, would be expected to create a unique ligand field around a coordinated metal ion. Future research could involve the synthesis of iron(II) complexes of this compound and the investigation of their magnetic properties as a function of temperature to determine if they exhibit spin crossover behavior. Spectroscopic techniques, such as UV-Vis and Mössbauer spectroscopy, could be employed to experimentally determine the ligand field splitting energy and other electronic parameters.

Applications of 4 Aminomethyl 6 Iodopyridin 2 Amine and Its Structural Motifs in Advanced Organic Synthesis

Role as a Versatile Building Block in Heterocyclic Synthesis

The strategic placement of reactive sites on the pyridine (B92270) ring of 4-(aminomethyl)-6-iodopyridin-2-amine allows for a variety of synthetic transformations, making it a key intermediate in the synthesis of diverse heterocyclic compounds.

The 2-aminopyridine (B139424) moiety is a well-established precursor for the synthesis of imidazopyridines, a class of compounds with significant interest in medicinal chemistry. The reaction of 2-aminopyridines with α-haloketones, or more recently, through metal-catalyzed cycloadditions, provides efficient routes to these fused bicyclic systems. For instance, a novel and simple NaIO4/TBHP-promoted (3 + 2) cycloaddition reaction of propargyl alcohols and 2-aminopyridines has been developed for the synthesis of imidazo[1,2-a]pyridines. This method exhibits a broad substrate scope and high functional group tolerance.

Similarly, the aminomethyl group at the 4-position can be utilized in cyclization reactions to form pyrrolopyridines. These fused systems are often pursued for their biological activities. The synthesis can proceed through intramolecular cyclization of appropriately substituted pyridine precursors.

A general method for the synthesis of imidazo[1,5-a]pyridines involves the cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. This approach highlights the utility of the aminomethylpyridine core in constructing fused heterocyclic systems, although it requires relatively harsh reaction conditions.

Table 1: Examples of Fused Pyridine Systems Derived from Aminopyridine Precursors

| Fused System | Precursor Type | General Synthetic Strategy | Key Features |

| Imidazo[1,2-a]pyridines | 2-Aminopyridines | Cycloaddition with propargyl alcohols | High functional group tolerance |

| Imidazo[1,5-a]pyridines | 2-(Aminomethyl)pyridines | Cyclocondensation with nitroalkanes | Access to diverse substitution patterns |

| Pyrrolo[2,3-b]pyridines | Substituted Pyridines | Intramolecular cyclization | Important pharmacophore |

The iodo group at the 6-position of this compound is a key handle for introducing a wide range of substituents through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

The amino groups can be further functionalized through acylation, alkylation, or sulfonylation reactions, adding another layer of diversity to the accessible polysubstituted pyridine derivatives. This multi-faceted reactivity allows for the systematic modification of the pyridine core to explore structure-activity relationships in medicinal chemistry or to tune the properties of functional materials. The synthesis of polysubstituted pyridines is a significant area of research due to their prevalence in biologically active compounds.

Design of Scaffolds for Chemical Biology Probes

The unique electronic and structural features of the this compound scaffold make it an attractive starting point for the design of chemical probes to investigate biological systems.

The aminopyridine core is known to be a part of fluorescent molecules. By conjugating this scaffold with other chromophores or environmentally sensitive dyes, it is possible to develop molecular probes and sensors. For instance, the amino groups can be derivatized with fluorophores, and the iodo group can be used to attach the probe to a specific target via a linker. The development of fluorescent molecular sensors based on 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives has been reported, demonstrating the potential of the aminopyridine scaffold in this area. These sensors have been shown to be highly sensitive for monitoring various types of photopolymerization processes.

The iodine atom in this compound can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in molecular recognition and drug design. Halogen bonds are formed between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site, such as a lone pair of electrons on a nitrogen or oxygen atom in a protein.

Precursors for Functional Materials Development

The versatile reactivity of this compound also positions it as a valuable precursor for the development of novel functional materials. The ability to introduce various functional groups through the iodo and amino moieties allows for the tailoring of the electronic and photophysical properties of the resulting materials.

For instance, the incorporation of this pyridine building block into larger conjugated systems through cross-coupling reactions can lead to the formation of organic semiconductors or dyes with specific absorption and emission characteristics. The amino groups can also be used to polymerize the molecule, leading to the formation of functional polymers with potential applications in areas such as organic electronics or sensor technology.

Polyimine Networks

The diamine structure of this compound, featuring both a flexible aminomethyl group and a rigid 2-aminopyridine moiety, makes it a prime candidate for the synthesis of polyimine networks. Polyimines, formed through the condensation reaction between diamines and dialdehydes or trialdehydes, are a class of polymers known for their dynamic covalent bonds, which can impart properties such as self-healing and recyclability.

While direct studies on the use of this compound in polyimine synthesis are not extensively documented, the reactivity of the closely related 2,6-diaminopyridine (B39239) (DAP) provides a strong precedent. DAP has been successfully employed in the synthesis of various polymers, including polyureas and polyimides, demonstrating the capability of the 2,6-diaminopyridine scaffold to undergo polymerization. mdpi.comresearchgate.net For instance, a polyurea was prepared by the polycondensation of 2,6-diaminopyridine with 4,4'-methylene diphenyl diisocyanate (MDI). mdpi.com This reaction highlights the ability of the amino groups on the pyridine ring to participate in step-growth polymerization.

The formation of polyimine networks from diamine monomers is a well-established strategy. These networks can exhibit remarkable mechanical robustness, recyclability, and self-healing properties. The incorporation of a trifunctional monomer like this compound could lead to the formation of highly cross-linked and potentially functional polyimine networks. The iodine atom, for example, could serve as a site for post-synthetic modification of the polymer, allowing for the introduction of other functional groups or for cross-linking through reactions like Ullmann coupling.

Table 1: Examples of Polymer Synthesis Utilizing Diaminopyridine Scaffolds

| Polymer Type | Monomers | Key Properties of Resulting Polymer |

| Polyurea | 2,6-Diaminopyridine, 4,4'-Methylene diphenyl diisocyanate | Precursor to Co-N-doped carbon catalyst for fuel cells mdpi.com |

| Polyimide | 2,6-Diaminopyridine, Various aromatic dianhydrides | Good thermal stability and mechanical properties, soluble in organic solvents researchgate.net |

Ligands for Advanced Catalytic Systems

The 2-aminopyridine and aminomethylpyridine motifs are well-recognized as effective ligands in the design of advanced catalytic systems. The nitrogen atoms in the pyridine ring and the amino groups can coordinate with a variety of transition metals, influencing the metal center's electronic and steric environment and, consequently, its catalytic activity and selectivity.

Palladium complexes featuring aminopyridine ligands have demonstrated high efficiency in a range of catalytic transformations. For example, palladium(II) complexes with tris(2-pyridylmethyl)amine (B178826) (tpa) and its derivatives have been shown to be effective catalysts for the selective benzylic C–H oxidation. rsc.orgresearchgate.net These catalysts can achieve high yields of ketones from various substrates with low catalyst loadings. rsc.orgresearchgate.net The catalytic activity is influenced by the steric and electronic properties of the aminopyridine ligand.

Furthermore, palladium complexes with imidazopyridine ligands, which can be synthesized from 2-aminopyridine, have been successfully employed as catalysts for Suzuki coupling reactions under mild conditions. kfupm.edu.sa This highlights the versatility of the 2-aminopyridine scaffold in generating ligands for cross-coupling reactions. The aminomethylpyridine moiety is also a known component of effective ligands. For instance, aminomethylpyridinequinones have been used to create PEPPSI-type palladium complexes for Suzuki and Mizoroki-Heck cross-coupling reactions.

The compound this compound offers the potential to act as a bidentate or even tridentate ligand, coordinating to a metal center through the pyridine nitrogen, the 2-amino group, and the 4-aminomethyl group. The presence of the iodine atom at the 6-position could also play a significant role. It could sterically influence the coordination sphere of the metal or serve as a handle for anchoring the catalytic complex to a solid support. Moreover, the iodo-substituent can engage in halogen bonding, a non-covalent interaction that has been explored in supramolecular chemistry and catalysis. organic-chemistry.org

Table 2: Catalytic Applications of Palladium Complexes with Aminopyridine-based Ligands

| Catalyst Type | Ligand | Catalytic Reaction |

| Palladium(II) Complex | Tris(2-pyridylmethyl)amine (tpa) | Benzylic C–H Oxidation rsc.orgresearchgate.net |

| Palladium(II) Complex | 2-Phenylimidazo(1,2-α)pyridine | Suzuki Coupling kfupm.edu.sa |

| PEPPSI-type Palladium Complex | Aminomethylpyridinequinone | Suzuki and Mizoroki–Heck Cross-Coupling |

Strategic Integration in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. The 2-aminopyridine scaffold is a particularly valuable building block in MCRs due to its versatile reactivity.

Numerous MCRs have been developed for the synthesis of substituted 2-aminopyridines and other heterocyclic systems incorporating this motif. rsc.orgresearchgate.net For example, a catalyst-free, four-component reaction of an acetophenone, malononitrile, a benzaldehyde, and ammonium (B1175870) carbonate can efficiently produce functionalized 2-aminopyridines. rsc.org Another approach involves a three-component reaction of enaminones, malononitrile, and primary amines to yield 2-amino-3-cyanopyridine (B104079) derivatives. researchgate.net

The presence of a halogen substituent on the aminopyridine ring can influence the reactivity and outcome of MCRs. Halogenated aminopyridines have been used in Groebke–Blackburn–Bienaymé (GBB) reactions, a type of MCR, to generate imidazopyridine-fused isoquinolinones. beilstein-journals.orgnih.gov In these reactions, the halogen's electron-withdrawing inductive effect can enhance the reactivity of the diene intermediate in a subsequent intramolecular Diels-Alder reaction. beilstein-journals.orgnih.gov

The compound this compound offers multiple points of entry into MCRs. The 2-amino group can participate in reactions similar to those mentioned above. The 4-aminomethyl group, being a primary aliphatic amine, can also engage in various MCRs, such as the Ugi or Passerini reactions, which are not typically accessible to the less nucleophilic aromatic 2-amino group. The iodine atom at the 6-position can be retained in the MCR product, providing a handle for further functionalization, or it could potentially influence the regioselectivity of the reaction. The iodopyridinium moiety, formed by the reaction with an acid, can also act as a halogen-bond donor, potentially catalyzing certain MCRs. organic-chemistry.org

Table 3: Examples of Multi-Component Reactions Involving Aminopyridine Derivatives

| MCR Type | Reactants | Product |

| Four-component | Acetophenone, Malononitrile, Benzaldehyde, Ammonium carbonate | Functionalized 2-Aminopyridines rsc.org |

| Three-component | Enaminone, Malononitrile, Primary amine | 2-Amino-3-cyanopyridine derivatives researchgate.net |

| Groebke–Blackburn–Bienaymé (GBB) | Halogenated aminopyridine, Isocyanide, Furfuraldehyde | Imidazopyridine-fused isoquinolinones beilstein-journals.orgnih.gov |

Q & A

Q. Basic

- ¹H/¹³C NMR : Assign aromatic protons (δ 6.5–8.5 ppm) and methylene groups (δ 3.0–4.5 ppm). Coupling constants (e.g., J = 2–5 Hz) confirm substitution patterns .

- X-ray crystallography : Resolves iodine positioning and hydrogen bonding (e.g., N–H···Cl interactions in hydrochloride salts) with RMS deviations <0.15 Å .

- Elemental analysis : Validates molecular formula (e.g., C₇H₉IN₃) with <0.3% deviation .

How should this compound be stored to ensure stability?

Q. Basic

- Temperature : Store at 2–8°C in amber vials to prevent photodegradation.

- Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the aminomethyl group .

- Solubility : Dissolve in DMSO (20–50 mM stock) for long-term storage; avoid aqueous buffers with pH >8 to prevent deiodination .

What advanced applications does this compound have in medicinal chemistry?

Q. Advanced

- Enzyme inhibition : The iodopyridine scaffold shows promise in targeting copper-dependent amine oxidases (e.g., LOXL2), with IC₅₀ values <100 nM. Substitution at the 6-position (iodine) enhances selectivity over LOX .

- Biotransformation studies : Radiolabeling (e.g., ⁹⁹mTc) enables tracking in pharmacokinetic assays .

- Structure-activity relationships (SAR) : Modifying the aminomethyl group improves bioavailability; in vivo efficacy was demonstrated in murine fibrosis models (oral administration, 10 mg/kg/day) .

How can computational methods like DFT guide the design of derivatives?

Q. Advanced

- Electronic properties : DFT calculations predict charge distribution (e.g., iodine’s electron-withdrawing effect) and reactive sites for electrophilic substitution .

- Docking studies : Molecular dynamics simulations identify binding poses in LOXL2’s catalytic pocket (e.g., hydrogen bonding with His626) .

- Thermodynamic stability : Gibbs free energy (ΔG) calculations optimize reaction pathways (e.g., ΔG < −50 kJ/mol favors product formation) .

What analytical techniques resolve contradictions in purity or structural data?

Q. Advanced

- HPLC-MS : Detects impurities (e.g., deiodinated byproducts) with retention time shifts and m/z deviations >1 Da .

- XANES/EXAFS : Confirms iodine’s oxidation state and coordination geometry in ambiguous crystallographic data .

- Cross-validation : Combine NMR (quantitative ¹H integration), elemental analysis, and X-ray to resolve discrepancies (e.g., misassigned NH₂ signals) .

How can researchers address inconsistent reactivity in cross-coupling reactions?

Q. Advanced

- Catalyst screening : Pd(PPh₃)₄ outperforms CuI in Sonogashira couplings (yield increase from 40% to 75%) .

- Solvent effects : DMF enhances iodine retention vs. THF (95% vs. 60% yield) due to polar aprotic stabilization .

- Kinetic monitoring : In situ IR tracks intermediate formation (e.g., imine peaks at 1650 cm⁻¹) to adjust reaction time .

What strategies improve selectivity in biological assays?

Q. Advanced

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.